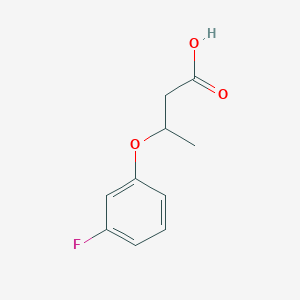

(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID

Description

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

3-(3-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13) |

InChI Key |

KSEGLWDXBRQLSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)OC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID typically involves the reaction of 3-fluorophenol with butyric acid derivatives. One common method is the esterification of 3-fluorophenol with butyric acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of (R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve yield, reduce reaction time, and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenoxy vs. Methylthio Groups

Compounds like 3-(methylthio)-1-propanol () and phenoxy-substituted acids () demonstrate that sulfur-containing groups (e.g., methylthio) contribute to odor-active profiles (e.g., vegetable-like notes), whereas oxygen-based phenoxy groups are more prevalent in therapeutic agents. The fluorinated phenoxy group in (R)-3-(3-fluorophenoxy)butanoic acid may reduce off-target interactions compared to methylthio groups, which are associated with odorant receptor activation .

Fluorine Substitution

Fluorine introduction at the phenyl ring’s meta-position (as in the target compound) enhances electronegativity and lipophilicity. This contrasts with non-fluorinated analogs like 3-(phenoxy)butanoic acid, where the absence of fluorine reduces metabolic stability. Fluorination is a well-documented strategy to improve pharmacokinetics in drug design .

Chain Length and Branching

Butanoic Acid vs. Propionic Acid Derivatives

The patent () highlights 2-methyl-2-(phenoxy)propionic acid derivatives as anti-inflammatory agents. Shortening the carbon chain (propionic vs. The butanoic acid chain in the target compound may offer greater conformational flexibility for target engagement .

Branched vs. Straight-Chain Acids

Branched-chain acids like 3-methylbutanoic acid () exhibit lower odor thresholds than straight-chain analogs. While this property is irrelevant for therapeutic applications, it underscores how branching affects physicochemical behavior. The straight-chain structure of (R)-3-(3-fluorophenoxy)butanoic acid may favor solubility and synthetic reproducibility compared to branched analogs .

Table 1: Comparative Properties of (R)-3-(3-Fluorophenoxy)butanoic Acid and Analogs

Q & A

Q. What synthetic routes are recommended for enantioselective synthesis of (R)-3-(3-fluorophenoxy)butanoic acid?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, intermediates like Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8) are used to introduce stereochemistry via tert-butoxycarbonyl (Boc) protection . Key steps include:

- Step 1 : Coupling 3-fluorophenol to a chiral butanoic acid scaffold using Mitsunobu or Ullmann reactions.

- Step 2 : Protecting the amino group with Boc to prevent racemization during acidic/basic conditions.

- Step 3 : Deprotection and purification via chiral HPLC (e.g., using amylose-based columns) to achieve >98% enantiomeric excess.

- Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Chiral Purity | 98–99% ee (HPLC) | |

| Yield (Boc removal) | 85–90% |

Q. How can the stereochemical integrity of (R)-3-(3-fluorophenoxy)butanoic acid be validated?

- Methodological Answer : Use a combination of:

- Circular Dichroism (CD) : To confirm the R-configuration via Cotton effects.

- NMR Spectroscopy : Compare - and -NMR shifts with known enantiomers (e.g., (S)-isomer) .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown in ethanol/water mixtures.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy vs. hydroxyphenoxy groups) affect the compound’s metabolic stability?

- Methodological Answer :

- In vitro Assays : Incubate the compound with human liver microsomes (HLMs) and measure half-life () via LC-MS.

- Comparative Data :

| Derivative | (HLMs) | CYP3A4 Inhibition (IC) |

|---|---|---|

| (R)-3-(3-Fluorophenoxy) | 2.5 h | >50 µM |

| (R)-3-(4-Hydroxyphenoxy) | 1.2 h | 12 µM |

- Key Finding : Fluorination at the 3-position reduces CYP450-mediated metabolism compared to hydroxylated analogs .

Q. What computational strategies are effective for predicting the biological targets of (R)-3-(3-fluorophenoxy)butanoic acid?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., COX-2, PPARγ).

- Pharmacophore Modeling : Identify essential features like the carboxylic acid group and fluorophenoxy hydrophobic pocket.

- Validation : Cross-reference with experimental binding assays (SPR or ITC) to confirm affinity (e.g., for PPARγ) .

Contradictions and Resolutions in Literature

Q. Why do some studies report conflicting solubility values for (R)-3-(3-fluorophenoxy)butanoic acid?

- Resolution : Solubility varies with pH and counterion selection:

| Solvent System | Solubility (mg/mL) | pH | Source |

|---|---|---|---|

| PBS (pH 7.4) | 1.2 | 7.4 | |

| 0.1 M NaOH | 45.8 | 12 |

Analytical Best Practices

Q. What LC-MS/MS parameters optimize quantification of (R)-3-(3-fluorophenoxy)butanoic acid in biological matrices?

- Methodological Answer :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : Negative ESI mode ( at m/z 243.1).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient).

- LOQ : 0.1 ng/mL in plasma .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.